9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
Overview
Description
5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H2Br2N2S3 and a molecular weight of 406.14 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a thiadiazole ring, making it a valuable intermediate in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’‘:5,6]benzo[1,2-c][1,2,5]thiadiazole typically involves the bromination of dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically carried out in an organic solvent.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic properties.
Chemical Research: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the thiadiazole ring. These structural features enable it to form stable intermediates and products in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3’,2’3,4;2’‘,3’'5,6]benzo[1,2-c][1,2,5]thiadiazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,8-Dibromobenzo[c][1,2,5]thiadiazole: Similar structure but different electronic properties due to the absence of the thiophene rings.
Uniqueness
5,8-Dibromodithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-c][1,2,5]thiadiazole is unique due to its combination of bromine atoms and thiadiazole ring, which imparts distinct reactivity and electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2N2S3/c11-5-1-3-7-8(14-17-13-7)4-2-6(12)16-10(4)9(3)15-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSMMLMURQUFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NSN=C3C4=C2SC(=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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